molecular formula C7H14O4 B15176857 Methylcyclohexylidene hydroperoxide CAS No. 85896-56-6

Methylcyclohexylidene hydroperoxide

Cat. No.: B15176857
CAS No.: 85896-56-6
M. Wt: 162.18 g/mol
InChI Key: AHQOHECHYDRUNO-UHFFFAOYSA-N
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Description

Methylcyclohexylidene hydroperoxide is an organic peroxide compound with the molecular formula C₇H₁₄O₄. It is known for its role as an intermediate in various chemical reactions and its applications in organic synthesis. This compound is characterized by the presence of a hydroperoxide functional group attached to a methylcyclohexylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylcyclohexylidene hydroperoxide can be synthesized through the oxidation of methylcyclohexylidene compounds using hydrogen peroxide or other oxidizing agents. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as acetic acid or sulfuric acid to facilitate the oxidation process.

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous flow oxidation of methylcyclohexylidene compounds. This method ensures a steady supply of the oxidizing agent and maintains optimal reaction conditions to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methylcyclohexylidene hydroperoxide undergoes various types of chemical reactions, including:

    Oxidation: It can further oxidize to form more stable peroxides or other oxygenated products.

    Reduction: It can be reduced to form alcohols or other reduced species.

    Substitution: The hydroperoxide group can be substituted by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, or other peroxides in the presence of catalysts like acetic acid or sulfuric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used to substitute the hydroperoxide group, often under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of more stable peroxides or ketones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted cyclohexylidene derivatives.

Scientific Research Applications

Methylcyclohexylidene hydroperoxide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential effects on biological systems, particularly its role in oxidative stress and cellular damage.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methylcyclohexylidene hydroperoxide involves the generation of free radicals through the homolytic cleavage of the O-O bond in the hydroperoxide group. These free radicals can initiate various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved include cellular proteins, lipids, and nucleic acids, leading to oxidative damage and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexylidene hydroperoxide
  • Methylcyclohexane hydroperoxide
  • Cyclohexane hydroperoxide

Uniqueness

Methylcyclohexylidene hydroperoxide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. Its methyl group and cyclohexylidene moiety provide unique steric and electronic effects, influencing its chemical behavior and applications.

Properties

CAS No.

85896-56-6

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

1,1-dihydroperoxy-2-methylcyclohexane

InChI

InChI=1S/C7H14O4/c1-6-4-2-3-5-7(6,10-8)11-9/h6,8-9H,2-5H2,1H3

InChI Key

AHQOHECHYDRUNO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(OO)OO

Origin of Product

United States

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